molecular formula C11H11NO3 B1306491 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 739365-06-1

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1306491
M. Wt: 205.21 g/mol
InChI Key: IYZATCSNWKJWIC-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often synthesized for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, was achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Another related compound, methyl 4-indolecarboxylate, was synthesized starting with the reduction of 3-nitrophthalimide, followed by hydrolysis, diazomethane treatment, and reductive cyclization . These methods highlight the complexity and creativity required in the synthesis of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to profile the molecular structure and confirm the identity of synthesized compounds like methyl 5-methoxy-1H-indole-2-carboxylate . Computational studies, including density functional theory (DFT), can provide insights into the electronic nature, HOMO-LUMO energy distribution, and reactivity of these molecules .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of complex molecules. For example, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives were prepared from reactions involving deoxygenation and thermolysis steps . The reactivity of indole derivatives can be explored using chemical descriptors and molecular electrostatic potential (MEP) analysis to identify reactive centers within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The non-linear optical (NLO) properties, polarizability, and hyperpolarizability of these compounds can also be studied to assess their potential in materials science applications .

Scientific Research Applications

Spectroscopic and Computational Studies

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives are subject to extensive spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies to understand their structural, electronic, and optical properties. Such analyses reveal insights into the molecule's vibrational modes, electronic nature, reactivity centers, and non-linear optical (NLO) properties, which are crucial for its potential application in designing biologically active molecules (Almutairi et al., 2017).

Synthesis of Novel Indole-Benzimidazole Derivatives

The compound serves as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its utility in creating compounds with potential biological activities. Such synthetic pathways contribute to the development of new therapeutic agents by enabling the construction of complex molecular architectures (Wang et al., 2016).

Development of Conformationally Constrained Tryptophan Derivatives

Research on 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid derivatives includes the synthesis of novel tryptophan analogues. These compounds are designed for peptide/peptoid conformation elucidation studies, offering a tool to study peptide structures and dynamics. The synthetic effort aims to limit the conformational flexibility of the side chain, thus providing insights into peptide folding and function (Horwell et al., 1994).

Exploration of Insulin Receptor Activators

The synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids from derivatives of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid establishes a foundation for creating potential insulin receptor activators. This synthetic route demonstrates the compound's role in developing new therapeutic options for managing diabetes and insulin resistance (Chou et al., 2006).

Rh(III)-Catalyzed Selective Coupling

The compound is involved in Rh(III)-catalyzed selective coupling processes, offering a mild and efficient pathway toward diverse product formation. Such studies are significant for the development of new synthetic methods in organic chemistry, allowing for the selective formation of complex molecules with high precision (Zheng et al., 2014).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZATCSNWKJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390175
Record name 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

CAS RN

739365-06-1
Record name 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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